3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Overview
Description
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a fluorinated phenyl group and a trifluoromethyl group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2,3,5,6-tetrafluoropyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic aromatic substitution reaction.
Cyclization: The intermediate undergoes cyclization to form the picolinic acid core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorinated phenyl and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-(trifluoromethyl)picolinic acid
- 3-(2-Bromophenyl)-5-(trifluoromethyl)picolinic acid
- 3-(2-Methylphenyl)-5-(trifluoromethyl)picolinic acid
Uniqueness
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a fluorinated phenyl group and a trifluoromethyl group. These groups confer distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-4-2-1-3-8(10)9-5-7(13(15,16)17)6-18-11(9)12(19)20/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUXCDBZHLWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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